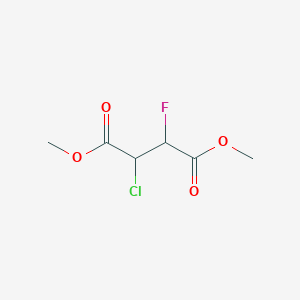
Dimethyl 2-chloro-3-fluorosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-chloro-3-fluorosuccinate is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a succinate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-chloro-3-fluorosuccinate typically involves the esterification of 2-chloro-3-fluorosuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-chloro-3-fluorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted succinates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols or alcohols.
Applications De Recherche Scientifique
Dimethyl 2-chloro-3-fluorosuccinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2-chloro-3-fluorosuccinate involves its reactivity towards nucleophiles and electrophiles. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (ester) groups makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Dimethyl 2-chlorosuccinate: Lacks the fluorine atom, resulting in different reactivity.
Dimethyl 3-fluorosuccinate: Lacks the chlorine atom, affecting its chemical behavior.
Dimethyl succinate: Lacks both chlorine and fluorine atoms, making it less reactive in certain reactions.
Uniqueness: Dimethyl 2-chloro-3-fluorosuccinate is unique due to the simultaneous presence of chlorine and fluorine atoms, which impart distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C6H8ClFO4 |
|---|---|
Poids moléculaire |
198.57 g/mol |
Nom IUPAC |
dimethyl 2-chloro-3-fluorobutanedioate |
InChI |
InChI=1S/C6H8ClFO4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
Clé InChI |
AWSHNEUTLUGHHW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(C(=O)OC)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




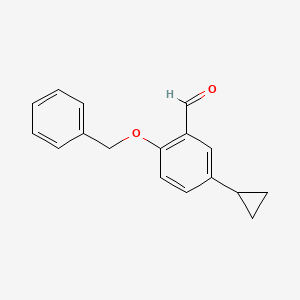
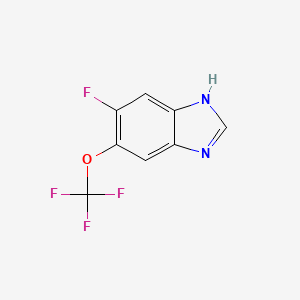
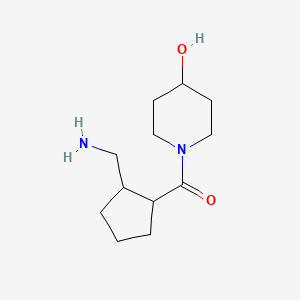
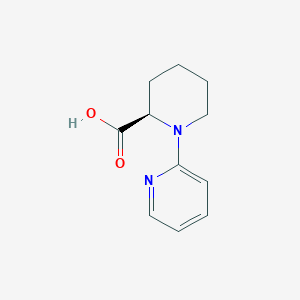
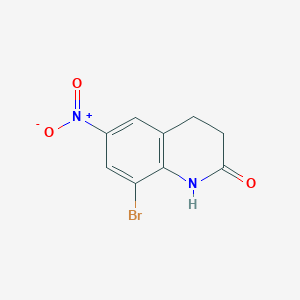
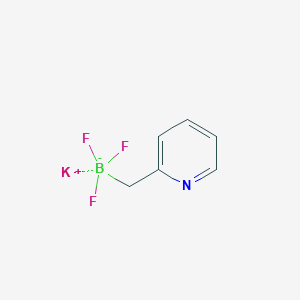



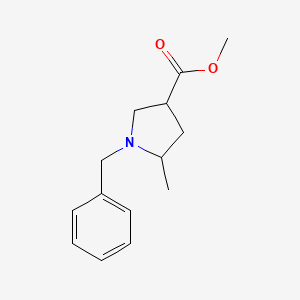
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)

